molecular formula C8H11NO2 B12864659 N,N,4-trimethylfuran-3-carboxamide

N,N,4-trimethylfuran-3-carboxamide

Cat. No.: B12864659
M. Wt: 153.18 g/mol
InChI Key: MBPDLPUGMYGRFJ-UHFFFAOYSA-N
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Description

N,N,4-Trimethylfuran-3-carboxamide is an organic compound belonging to the furan carboxamide family This compound is characterized by a furan ring substituted with a carboxamide group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethylfuran-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan, which is then subjected to methylation to introduce the methyl groups at the 4-position.

    Carboxylation: The methylated furan undergoes carboxylation to introduce the carboxyl group at the 3-position.

    Amidation: The carboxylated intermediate is then reacted with an amine (such as dimethylamine) to form the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Optimized Conditions: Control of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or organometallic compounds.

Major Products:

    Oxidation Products: Hydroxylated or ketone derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

N,N,4-Trimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N,N,4-trimethylfuran-3-carboxamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of microbial growth or interference with metabolic processes.

Comparison with Similar Compounds

    N,N-Dimethylfuran-3-carboxamide: Lacks the additional methyl group at the 4-position.

    4-Methylfuran-3-carboxamide: Lacks the N,N-dimethyl substitution.

    Furan-3-carboxamide: The simplest form without any methyl substitutions.

Uniqueness: N,N,4-Trimethylfuran-3-carboxamide is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N,N,4-trimethylfuran-3-carboxamide

InChI

InChI=1S/C8H11NO2/c1-6-4-11-5-7(6)8(10)9(2)3/h4-5H,1-3H3

InChI Key

MBPDLPUGMYGRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(=O)N(C)C

Origin of Product

United States

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